![molecular formula C17H14N6O2 B2554385 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034353-76-7](/img/structure/B2554385.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

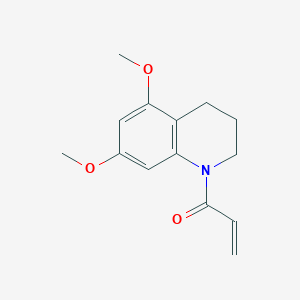

Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Synthesis Analysis

The synthesis of this compound involves a series of bivalent bromodomain and extraterminal inhibitors . The compounds were optimized for BRD4 potency and physical properties . The optimized compound from this campaign exhibited excellent pharmacokinetic profile .Molecular Structure Analysis

The structure of this compound was confirmed using crystalline material of the compound and single crystal X-ray diffraction data .Chemical Reactions Analysis

The compound exhibits enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . It also shows diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.18 . The compound is in powder form .Scientific Research Applications

Medicinal Chemistry Applications

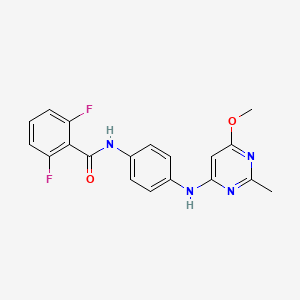

RORγt Inverse Agonists: 1,2,4-triazolo[1,5-a]pyridine has been investigated as a potential RORγt (retinoic acid-related orphan receptor gamma t) inverse agonist. RORγt plays a crucial role in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer immunotherapy .

PHD-1 Inhibitors: This compound has shown promise as a PHD-1 (prolyl hydroxylase domain-containing protein 1) inhibitor. PHD-1 inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for treating anemia and ischemic diseases .

JAK1 and JAK2 Inhibitors: 1,2,4-triazolo[1,5-a]pyridines have been explored as inhibitors of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These kinases play essential roles in immune signaling and inflammation. Targeting them could lead to novel therapies for autoimmune disorders and certain cancers .

Cardiovascular Disorders: The compound’s bioactivity extends to cardiovascular applications. It may be relevant in the treatment of heart-related conditions, although further research is needed to fully understand its mechanisms .

Type 2 Diabetes: Research suggests that 1,2,4-triazolo[1,5-a]pyridines could be useful in managing type 2 diabetes. Their impact on glucose metabolism and insulin sensitivity warrants exploration .

Hyperproliferative Disorders: Hyperproliferative disorders, such as certain cancers, involve abnormal cell growth. This compound’s potential in regulating cell proliferation could be valuable for therapeutic interventions .

Material Sciences Applications

1,2,4-triazolo[1,5-a]pyridines find applications beyond medicine. In material sciences, they are utilized for:

- Functional Materials : These compounds can serve as building blocks for functional materials due to their unique electronic and structural properties .

- Ligands and Coordination Chemistry : Their nitrogen-rich nature makes them suitable ligands for coordination chemistry, potentially influencing catalysis and material design .

Energetic Materials

Recent studies have explored the use of fused-triazole derivatives as thermostable energetic materials. These compounds exhibit good thermal stability and insensitivity, making them attractive candidates for applications in explosives and propellants .

Cytotoxic Activity

In the context of cancer research, synthesized 1,2,4-triazolo[1,5-a]pyridines have been evaluated for their cytotoxic activity against breast cancer cell lines. Their potential as anticancer agents is an ongoing area of investigation .

Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. DOI: 10.3390/molecules29040894 Very thermostable energetic materials based on a fused-triazole: 3,6 … (2021). New Journal of Chemistry, 45(17), 7808–7815. DOI: 10.1039/D0NJ05152G Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4 … (2022). RSC Advances, 12(4),

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYDLKXPNOIIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)